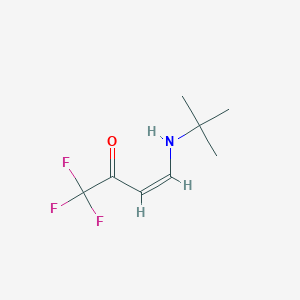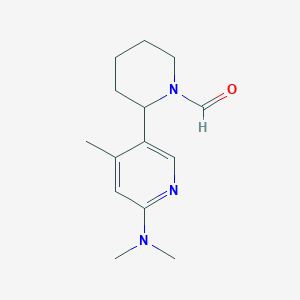
1-Piperazinebutanamine, 4-(3-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinebutanamine, 4-(3-methylphenyl)- is a chemical compound with the molecular formula C15H25N3 and a molecular weight of 247.38 It is known for its unique structure, which includes a piperazine ring and a butanamine chain attached to a 3-methylphenyl group
Métodos De Preparación
The synthesis of 1-Piperazinebutanamine, 4-(3-methylphenyl)- involves several steps. One common synthetic route includes the reaction of piperazine with 4-chlorobutanamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-methylphenylboronic acid under Suzuki coupling conditions to yield the final product. The reaction conditions typically involve the use of palladium catalysts and an inert atmosphere to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
1-Piperazinebutanamine, 4-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the butanamine chain, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-Piperazinebutanamine, 4-(3-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-Piperazinebutanamine, 4-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-Piperazinebutanamine, 4-(3-methylphenyl)- can be compared with other similar compounds, such as:
1-Piperazineethanamine, 4-(3-methylphenyl)-: This compound has a shorter ethanamine chain, which may result in different chemical and biological properties.
1-Piperazinepropanamine, 4-(3-methylphenyl)-: With a propanamine chain, this compound may exhibit intermediate properties between the ethanamine and butanamine derivatives.
1-Piperazinebutanamine, 4-(4-methylphenyl)-: The position of the methyl group on the phenyl ring can significantly impact the compound’s reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H25N3 |
|---|---|
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
4-(3-methylphenyl)-1-piperazin-1-ylbutan-1-amine |
InChI |
InChI=1S/C15H25N3/c1-13-4-2-5-14(12-13)6-3-7-15(16)18-10-8-17-9-11-18/h2,4-5,12,15,17H,3,6-11,16H2,1H3 |
Clave InChI |
FFNUVZUOCAJMMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CCCC(N)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid](/img/structure/B11821420.png)





![N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B11821457.png)
